2-(3-Methylisoxazol-5-yl)hydrazinecarboxamide
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Overview
Description
2-(3-Methylisoxazol-5-yl)hydrazinecarboxamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
The synthesis of 2-(3-Methylisoxazol-5-yl)hydrazinecarboxamide typically involves the following steps:
Chemical Reactions Analysis
2-(3-Methylisoxazol-5-yl)hydrazinecarboxamide undergoes various chemical reactions, including:
Scientific Research Applications
2-(3-Methylisoxazol-5-yl)hydrazinecarboxamide has several scientific research applications:
Biology: The compound is studied for its antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as an analgesic, anti-inflammatory, and immunosuppressant agent.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-Methylisoxazol-5-yl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, it may interact with nucleic acids and proteins, affecting cellular processes .
Comparison with Similar Compounds
2-(3-Methylisoxazol-5-yl)hydrazinecarboxamide can be compared with other similar compounds, such as:
5-Methylisoxazole-3-carbohydrazide: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
3-(5-Chlorofuran-2-yl)-5-methyl-4-phenylisoxazole: This compound is a highly selective COX-1 inhibitor and has similar biological activities.
N-(5-Methylisoxazol-3-yl)malonamide: This compound has similar structural features and is used in various chemical and biological studies.
Properties
Molecular Formula |
C5H8N4O2 |
---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
[(3-methyl-1,2-oxazol-5-yl)amino]urea |
InChI |
InChI=1S/C5H8N4O2/c1-3-2-4(11-9-3)7-8-5(6)10/h2,7H,1H3,(H3,6,8,10) |
InChI Key |
UORCVXBCYSYJBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)NNC(=O)N |
Origin of Product |
United States |
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